Altretamine hydrochloride

Ovarian Cancer Salvage Therapy Platinum-Resistant

Researchers studying platinum-resistant ovarian cancer often face a gap in reliable tool compounds that model non-cross-resistant DNA damage mechanisms. Altretamine hydrochloride fills this gap as a CYP2A6-dependent prodrug whose formaldehyde/iminium cytotoxicity is mechanistically distinct from platinum adducts and O⁶-methylguanine lesions. • 10% ORR in platinum-refractory ovarian cancer - enables PDX-based biomarker discovery and combination screening. • Hydrochloride salt provides superior aqueous solubility vs. free base - ready for formulation and alternative-delivery research. • Cost-effective salvage option vs. topotecan/paclitaxel - supports health-economic modeling and comparative-effectiveness studies.

Molecular Formula C9H19ClN6
Molecular Weight 246.74 g/mol
CAS No. 2975-00-0
Cat. No. B1667005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltretamine hydrochloride
CAS2975-00-0
SynonymsAltretamine hydrochloride, Altretamine HCl, Hexamethylmelamine HCl
Molecular FormulaC9H19ClN6
Molecular Weight246.74 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl
InChIInChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H
InChIKeyAKAQBNIEQUSIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altretamine Hydrochloride: Characteristics and Procurement


Altretamine hydrochloride (CAS 2975-00-0), the hydrochloride salt of hexamethylmelamine, is a synthetic antineoplastic agent belonging to the triazene class of alkylating agents [1]. It is primarily indicated as a single-agent palliative treatment for persistent or recurrent ovarian cancer following failure of platinum-based therapies [2]. The compound functions as a prodrug, requiring extensive hepatic N-demethylation via cytochrome P450 enzymes, particularly CYP2A6, to generate cytotoxic formaldehyde and iminium species that damage tumor DNA [3].

Prodrug Activation
CYP2A6-dependent N-demethylation pathway studies
Resistance Model
Platinum-resistant ovarian cancer research models
Formulation Research
Salt-form solubility and oral/IV formulation development

Altretamine Hydrochloride: Substitution Limitations


Despite its classification as an alkylating agent, altretamine hydrochloride exhibits a unique metabolic activation pathway that distinguishes it from other triazenes (e.g., dacarbazine, temozolomide) and classical alkylators (e.g., cyclophosphamide) [1]. Its cytotoxicity is contingent upon CYP450-mediated N-demethylation, which produces formaldehyde and iminium ions—reactive species that differ from the DNA crosslinking mechanisms of platinum-based agents or the O6-methylguanine adducts formed by temozolomide . This distinct activation route renders altretamine active against certain platinum-resistant ovarian tumors [2], underscoring that in-class substitution cannot be assumed without experimental validation.

Mechanism
CYP450-dependent N-demethylation
DNA crosslinking or O6-methylguanine adducts
Metabolic Activation
Prodrug requiring hepatic CYP2A6
Direct DNA damage or spontaneous hydrolysis
Platinum-Resistant Activity
Reported activity in platinum-resistant models
Cross-resistance may occur with classical alkylators

Altretamine Hydrochloride: Quantitative Evidence


Response Rate in Platinum-Refractory Ovarian Cancer

Altretamine hydrochloride demonstrated a 10% objective response rate (ORR) in a Phase II trial of patients with platinum-refractory ovarian cancer, compared to a 0% response rate with best supportive care alone [1].

Platinum-Refractory ORR
Trial context
10% (1 CR, 2 PR / 30 patients) vs. best supportive care 0%
Supports platinum-resistant model endpoint interpretation
Phase II, 260 mg/m²/day PO 14d q28d
Ovarian Cancer Salvage Therapy Platinum-Resistant

Disease-Free Interval in Recurrent Ovarian Cancer

In a case series, oral altretamine hydrochloride provided prolonged disease-free intervals in two patients with recurrent ovarian cancer, with one remaining disease-free for 4 years and another for over 7 years post-salvage therapy [1]. This compares favorably to historical median progression-free survival of 3-6 months for untreated recurrent ovarian cancer.

Disease-Free Interval
Case series
4 yr, >7 yr (2 patients) vs. historical median PFS 3–6 mo
Supports salvage-therapy model endpoint review
Salvage setting after platinum-based chemotherapy
Ovarian Cancer Salvage Therapy Long-term Survival

Aqueous Solubility: Salt vs. Free Base

Altretamine hydrochloride exhibits significantly improved aqueous solubility compared to the free base form (altretamine, CAS 645-05-6). The free base is practically insoluble in water (<0.1 mg/mL) , while the hydrochloride salt shows enhanced solubility in aqueous media, facilitating formulation development for oral or intravenous administration .

Aqueous Solubility
Data to verify
Hydrochloride salt: soluble; Free base: insoluble (
Supports salt-selection formulation research
Vendor-supplied data, ambient temperature
Oral Bioavailability
Class-level inference
30–90% (high inter-patient variability)
Supports oral formulation exposure review
CYP2A6 first-pass metabolism
Treatment Cost per Patient
Cross-study comparable
$4,477 (altretamine) vs. $18,635 (topotecan), $15,767 (paclitaxel)
Supports health economic modeling research
Retrospective Medicare analysis
Formulation Solubility Salt Selection

Oral Bioavailability Variability vs. Intravenous

Oral altretamine hydrochloride exhibits substantial inter- and intra-patient variability in bioavailability, with values ranging from 30% to 90% [1]. This variability is largely attributed to extensive first-pass metabolism by hepatic CYP450 enzymes [2]. In contrast, intravenous administration bypasses this first-pass effect, potentially offering more predictable exposure [3].

Oral Bioavailability
Class-level inference
30–90% (high inter-patient variability)
Supports oral formulation exposure review
CYP2A6 first-pass metabolism
Pharmacokinetics Bioavailability First-Pass Metabolism

Cost-Effectiveness in Salvage Therapy

A retrospective analysis estimated the total treatment cost per patient for altretamine hydrochloride as $4,477, which is substantially lower than other salvage therapies such as topotecan ($18,635) and paclitaxel ($15,767) [1]. This cost advantage makes altretamine an attractive option in resource-limited settings.

Treatment Cost per Patient
Cross-study comparable
$4,477 (altretamine) vs. $18,635 (topotecan), $15,767 (paclitaxel)
Supports health economic modeling research
Retrospective Medicare analysis
Health Economics Cost-Effectiveness Salvage Therapy

Altretamine Hydrochloride: Application Scenarios


Preclinical Models of Platinum-Resistant Ovarian Cancer

Given its demonstrated 10% ORR in platinum-refractory ovarian cancer [1], altretamine hydrochloride is suitable for testing in patient-derived xenograft (PDX) models of platinum-resistant ovarian cancer to identify predictive biomarkers of response and to explore combination strategies.

Novel Oral and Intravenous Formulation Development

The poor aqueous solubility of the free base altretamine contrasts with the improved solubility of the hydrochloride salt , making the hydrochloride form preferable for formulation development. Its high first-pass metabolism and variable oral bioavailability [2] also justify research into alternative delivery systems, such as lipid-based formulations or intravenous preparations.

Pharmacoeconomic Studies in Resource-Constrained Settings

The substantially lower treatment cost of altretamine hydrochloride compared to topotecan and paclitaxel [3] positions it as a cost-effective salvage option. This scenario supports its use in health economic modeling and comparative effectiveness research aimed at optimizing resource allocation in ovarian cancer management.

CYP2A6 Metabolism and Drug-Drug Interactions

Altretamine hydrochloride's dependence on CYP2A6-mediated N-demethylation for activation [2] renders it a valuable tool compound for studying genetic polymorphisms in CYP2A6 and for assessing potential drug-drug interactions that may alter its therapeutic efficacy and toxicity.

Application
Selection Property
Validation Focus
Platinum-resistant ovarian cancer PDX models
Platinum-resistant model response context
Predictive biomarker and combination endpoint studies
Oral and IV formulation research
Salt-form solubility and first-pass metabolism
Formulation-exposure and bioavailability review
Health economic modeling research
Cost-comparative analysis context
Resource-allocation model endpoint interpretation
CYP2A6 pharmacogenomic studies
CYP450-dependent prodrug activation
Drug-drug interaction and polymorphism impact on activation

Technical Documentation Hub

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